molecular formula C16H20ClNOS B442941 3-chloro-N-(heptan-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(heptan-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B442941
M. Wt: 309.9g/mol
InChI Key: NSYSDGIMZDIBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(heptan-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(heptan-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The benzothiophene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(heptan-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(heptan-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(heptan-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-chloroaniline: A secondary amine that can undergo similar reactions.

    3-Chloro-2-methylaniline: Another chlorinated aromatic amine with comparable reactivity.

Uniqueness

3-chloro-N-(heptan-2-yl)-1-benzothiophene-2-carboxamide is unique due to its specific structure, which combines a benzothiophene core with a carboxamide group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9g/mol

IUPAC Name

3-chloro-N-heptan-2-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H20ClNOS/c1-3-4-5-8-11(2)18-16(19)15-14(17)12-9-6-7-10-13(12)20-15/h6-7,9-11H,3-5,8H2,1-2H3,(H,18,19)

InChI Key

NSYSDGIMZDIBGL-UHFFFAOYSA-N

SMILES

CCCCCC(C)NC(=O)C1=C(C2=CC=CC=C2S1)Cl

Canonical SMILES

CCCCCC(C)NC(=O)C1=C(C2=CC=CC=C2S1)Cl

Origin of Product

United States

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